5-(5-Bromo-2-pyridinyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-(5-Bromo-2-pyridinyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with a unique structure that includes a brominated pyridine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-pyridinyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-pyridinyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 5-(5-Bromo-2-pyridinyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(5-Bromo-2-pyridinyl)-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Bromo-2-pyridinyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-pyridinyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The brominated pyridine ring and the pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may act as an inhibitor of certain kinases or other enzymes involved in disease pathways, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromopyrid-2-yl)methanol
- (5-Bromo-2-pyridinyl)acetonitrile
- N-(5-Bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide
Uniqueness
5-(5-Bromo-2-pyridinyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a brominated pyridine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(5-bromopyridin-2-yl)-1-methylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c1-14-10(7(6-15)4-13-14)9-3-2-8(11)5-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJRTNZGHYTTBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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